2-Chloro-N-phenylpyrimidin-4-amine

Description

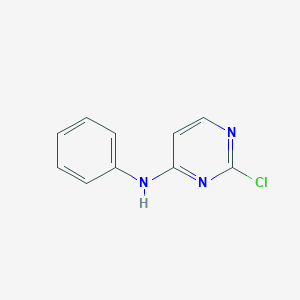

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNXWKOIMBXKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621326 | |

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191728-83-3 | |

| Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Chloro-N-phenylpyrimidin-4-amine and Related Derivatives

The primary methods for synthesizing the this compound scaffold involve constructing the pyrimidine (B1678525) ring system or performing substitutions on a pre-existing pyrimidine core.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. nih.gov This strategy typically involves the reaction of a dihalopyrimidine, most commonly 2,4-dichloropyrimidine (B19661), with aniline (B41778). The differential reactivity of the two chlorine atoms on the pyrimidine ring is key to this approach. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. nih.gov

This selective reactivity allows for the stepwise introduction of nucleophiles. By reacting 2,4-dichloropyrimidine with one equivalent of aniline, typically in the presence of a base such as triethylamine or potassium carbonate, this compound can be synthesized in a controlled manner. Microwave-assisted synthesis has been shown to enhance the efficiency of this reaction, providing the desired products in shorter reaction times compared to conventional heating. rsc.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Aniline | Base (e.g., Et3N), Solvent (e.g., Propanol), Microwave Irradiation (120-140 °C) | This compound | Varies | rsc.orgnih.gov |

| 2-chloro-4,6-dimethylpyrimidine | Substituted Anilines | Microwave Irradiation | 2-Anilino-4,6-dimethylpyrimidines | Varies | rsc.org |

Constructing the pyrimidine ring from acyclic precursors is a fundamental and versatile approach. These methods typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as a guanidine derivative. nih.gov To synthesize this compound, phenylguanidine would be the appropriate N-C-N component.

The three-carbon component can vary, but common choices include α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.com For instance, the reaction of phenylguanidine with a suitable 1,3-dielectrophile, followed by subsequent chlorination, can yield the target molecule. Copper-catalyzed cyclization of ketones with nitriles has also emerged as a general and economical method for creating diverse pyrimidine structures. researchgate.netorganic-chemistry.org These reactions often exhibit broad substrate scope and tolerance for various functional groups. organic-chemistry.orgorganic-chemistry.org

| N-C-N Component | Three-Carbon Component | Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|---|

| Guanidine/Thiourea | 3-Arylmethylidenefuran-2(3H)-ones | Basic catalysis | Dihydrofuro[2,3-d]pyrimidine-2-amines | nih.gov |

| Amidines | Ketones, Nitriles | Copper catalyst, Basic conditions | Functionalized Pyrimidines | mdpi.comresearchgate.netorganic-chemistry.org |

| Amidines | Alkynes, CO2 | Copper catalyst | 2,6-disubstituted pyrimidones | mdpi.com |

This approach involves a sequential process of first establishing the amine substituent and then introducing the chlorine atom, or vice versa. One common pathway starts with a pyrimidin-4-one derivative. This precursor can be synthesized through cyclization reactions. The pyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chlorine atom, yielding a 4-chloropyrimidine (B154816) intermediate. This intermediate can then undergo nucleophilic aromatic substitution with aniline to introduce the N-phenylamino group at the C4 position.

Alternatively, one could start with N-phenyl-pyrimidin-2,4-dione, treat it with a chlorinating agent like POCl₃ to get 2,4-dichloro-N-phenylpyrimidine, and then selectively react the more reactive C4-chloro position. Another route involves starting with a 2-aminopyrimidine (B69317) derivative, which is then subjected to a directed chlorination step. However, controlling the regioselectivity of chlorination on an activated pyrimidine ring can be challenging.

Advanced Synthetic Transformations and Derivatization Approaches

Beyond the primary synthesis of the core structure, advanced methods are employed to create a diverse library of analogs by modifying this compound. These transformations are critical for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The chlorine atom at the C2 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org In this reaction, the 2-chloro group can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This allows for the synthesis of a wide range of 2-aryl-N-phenylpyrimidin-4-amine derivatives. Catalyst systems based on ligands like triphenylphosphine (PPh₃) or more advanced phosphine ligands are often employed to achieve high efficiency and yields. acs.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction can be used to replace the 2-chloro group with a different amine, providing access to 2,4-di-N-substituted pyrimidine derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. youtube.com

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 2-Aryl-N-phenylpyrimidin-4-amine | acs.orgnih.gov |

| Suzuki Coupling | 2-amino-4-chloro-6-methyl-pyridine | 3-pyridineboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 2-amino-4-methyl-6-(pyridin-3-yl)pyrimidine | mdpi.com |

| Buchwald-Hartwig Amination | 4-(pyridin-3-yl)pyrimidin-2-amine | Arylbromide | Pd(PPh₃)₂Cl₂, xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | mdpi.com |

Functional group interconversion (FGI) allows for the modification of the synthesized this compound core to generate further diversity. For example, substituents on the phenyl ring can be altered. If the starting aniline contained a nitro group, it could be reduced to an amine, which could then be further functionalized. google.com Similarly, an ester group could be hydrolyzed to a carboxylic acid.

Strategic modifications can also be performed on the pyrimidine ring itself, although these are often more complex. For instance, methods for the direct C-H functionalization of pyrimidines are emerging, which could allow for the introduction of new functional groups without relying on the pre-existing chloro substituent. nih.gov The amino group can also be modified; for example, acetylation can be used to modulate its electronic properties and reactivity in subsequent reactions. libretexts.org

Mechanistic Insights into Synthetic Reactions

While the nucleophilic substitution on 2,4-dichloropyrimidine is often described by a standard SNAr mechanism involving a Meisenheimer complex, an alternative pathway known as the SN(ANRORC) mechanism can be operative in pyrimidine chemistry. wikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism has been extensively studied in the reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org The process is initiated by the addition of the nucleophile to an electrophilic carbon, but instead of directly expelling the leaving group, the pyrimidine ring cleaves to form an open-chain intermediate. wikipedia.org This intermediate subsequently undergoes cyclization to form the new product ring, expelling a different atom from the original ring structure in the process. wikipedia.org Evidence for this pathway comes from isotope labeling studies; for example, experiments using pyrimidines with ¹⁴N isotopes have shown that one of the internal nitrogen atoms can be displaced to an external position in the final product, which is a clear indicator of a ring-opening and closing sequence. wikipedia.org

Bases: A base is often employed to neutralize the hydrochloric acid (HCl) generated during the amination reaction. Triethylamine is a common choice for this purpose, acting as an acid scavenger. nih.gov

Solvents: The reaction can be conducted in a variety of solvents. Alcoholic solvents such as propanol and 2-propanol are frequently used. nih.govpreprints.org Water has also been evaluated as a reaction medium, demonstrating a high reaction rate. preprints.org The choice of solvent can be critical; for example, in acid-catalyzed aminations, using alcoholic solvents can lead to competitive solvolysis, where the solvent acts as a nucleophile, reducing the yield of the desired amine product. preprints.org

Catalysts: While the direct amination of 2,4-dichloropyrimidine can proceed without a catalyst, acid catalysis can significantly increase the reaction rate. preprints.org Studies using hydrochloric acid have shown a catalytic effect, although using excess acid can deactivate the amine nucleophile through protonation and increase undesired side reactions. preprints.org In more complex syntheses that build upon the pyrimidine core, palladium catalysts like Pd(PPh₃)₄ are used for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. acs.orgmdpi.com

The following table summarizes various reaction conditions reported for the synthesis of pyrimidine amines.

| Reactant | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Outcome |

| 2-amino-4-chloro-pyrimidine | Substituted amine | None | Triethylamine | Anhydrous propanol | 120–140 | 15–30 | Microwave-assisted synthesis of various 2,4-diaminopyrimidine (B92962) derivatives. nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 equiv.) | None | Water / 2-Propanol | 80 | - | Acid-catalyzed amination; water showed the highest rate, but solvolysis is a potential side reaction. preprints.org |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aryl amines | Dichlorobis(triphenylphosphine)Pd(II) / xantphos | Sodium tert-butoxide | Toluene | Reflux | - | Buchwald-Hartwig amination for N-aryl-pyrimidin-2-amine derivatives. mdpi.com |

Scalability and Process Optimization in this compound Synthesis

Scaling the synthesis of this compound from laboratory to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and high purity. Key factors include reaction conditions, purification methods, and waste management.

Reaction Conditions: Optimization involves balancing reaction rate and yield against energy consumption and safety. While microwave-assisted synthesis can rapidly produce derivatives in a laboratory setting, its scalability can be challenging. nih.gov For large-scale batches, conventional heating is more common. The concentration of reactants and catalysts must be fine-tuned; for instance, minimizing the amount of acid catalyst can reduce side product formation and simplify purification. preprints.org

Purification: On a lab scale, purification might involve column chromatography. For industrial production, this is often too expensive and time-consuming. Therefore, processes are optimized to allow for purification by simpler methods like precipitation and recrystallization. This involves careful selection of solvents to ensure the product crystallizes in high purity while impurities remain in the solution. nih.gov The use of extraction with solvents like ethyl acetate followed by drying and concentration is a common scalable purification strategy. nih.gov

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy of 2-Chloro-N-phenylpyrimidin-4-amine Derivatives

The antimicrobial properties of this compound derivatives have been a key area of investigation, with studies demonstrating their effectiveness against a range of bacterial and fungal strains.

Antibacterial Spectrum and Potency

Derivatives of this compound have shown notable antibacterial activity. For instance, certain pyrimidine (B1678525) derivatives have been evaluated for their efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial growth. Further studies have synthesized new series of thiopyrimidine-benzenesulfonamide compounds and tested their antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov The results indicated that these compounds are promising antimicrobial candidates, with some exhibiting outstanding sensitivity against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

In one study, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and one Gram-negative bacterium (Escherichia coli). nih.gov Several of these synthesized compounds exhibited strong antimicrobial effects against all the tested microorganisms when compared to the reference drug ampicillin. nih.gov Specifically, compounds designated as 3a, 3b, 3d, and 4a-d were noted for their potent activity. nih.gov Another study involving new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives also reported significant biological activity against tested microorganisms, including both Gram-positive and Gram-negative bacteria. researchgate.net

The introduction of halogens into the structure of these derivatives, such as in halophenyl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl-thio-N-substituted sulfonyl phenyl acetamide (B32628) derivatives, has been shown to enhance antimicrobial activity. nih.gov This modification may improve their permeability and potentiate the antimicrobial action of the sulfonamide pharmacophore. nih.gov

Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine derivatives | Staphylococcus aureus, Escherichia coli | Reduction in bacterial growth | |

| Thiopyrimidine-benzenesulfonamide compounds | Klebsiella pneumoniae, Pseudomonas aeruginosa | Promising antimicrobial candidates, some with outstanding sensitivity | nih.gov |

| Pyrimidine and pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Strong antimicrobial effects compared to ampicillin | nih.gov |

| Schiff bases of 2-amino-4-chloropyridine derivatives | Gram-positive and Gram-negative bacteria | Significant biological activity | researchgate.net |

| Halogenated derivatives | Multidrug-resistant (MDR) S. aureus and S. pneumoniae | Enhanced antimicrobial activity | nih.gov |

Antifungal Properties

In addition to their antibacterial action, derivatives of this compound have demonstrated significant antifungal properties. A series of novel phenylpyrimidine derivatives were designed and synthesized as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is essential for fungal cell membranes. nih.gov One of the synthesized compounds, C6, exhibited good efficacy against seven common clinically susceptible fungal strains and was found to be superior to the clinical first-line drug fluconazole. nih.gov

Furthermore, studies on pyrimidine and pyrimidopyrimidine derivatives have shown their effectiveness against fungal species such as Candida albicans and Aspergillus flavus. nih.gov Several of the synthesized compounds, including 3a, 3b, 3d, and 4a-d, displayed excellent antifungal activities when compared to the reference drug clotrimazole. nih.gov The thioacetamide (B46855) molecule, which can be incorporated into these derivatives, is also reported to possess antifungal activity. nih.gov

Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Mechanism/Observed Effect | Reference |

|---|---|---|---|

| Phenylpyrimidine derivative (C6) | Seven common clinically susceptible strains | CYP51 inhibitor, superior to fluconazole | nih.gov |

| Pyrimidine and pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d) | Candida albicans, Aspergillus flavus | Excellent antifungal activities compared to clotrimazole | nih.gov |

| Thioacetamide-containing derivatives | General | Possesses antifungal activity | nih.gov |

Anticancer and Antineoplastic Potential

The anticancer and antineoplastic potential of this compound derivatives has been extensively investigated, revealing their cytotoxic activity against various cancer cell lines and, in some cases, selective antitumor effects.

Cytotoxic Activity in Various Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic activity across a range of human cancer cell lines. In one study, microwave-assisted synthesis of pyrimidine anchored derivatives was performed, and their in vitro anticancer activity was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Among the synthesized compounds, derivative 6, which contains a bromophenyl piperazine (B1678402) moiety, demonstrated the highest anticancer activity on both cell lines, with EC50 values of 89.24 ± 1.36 µM for HCT116 and 89.37 ± 1.17 µM for MCF7. nih.gov

Another study focused on quinazoline-chalcone derivatives and pyrimidodiazepines. nih.govrsc.org The quinazoline-chalcone 14g displayed high antiproliferative activity against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values ranging from 0.622 to 1.81 µM. nih.govrsc.org The pyrimidodiazepine 16c exhibited high cytostatic activity against CNS cancer (SNB-75) and renal cancer (786-0) cell lines, with TGI values of 2.42 and 2.99 µM, respectively, and was found to be significantly more cytotoxic than the standard anticancer agent doxorubicin (B1662922) against ten cancer cell lines. nih.govrsc.org

Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.govacs.org These efforts led to the identification of ML323 and related derivatives with nanomolar inhibitory potency against USP1/UAF1, and a strong correlation was observed between their IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.govacs.org

Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (EC50/GI50/TGI) | Reference |

|---|---|---|---|

| Derivative 6 (bromophenyl piperazine moiety) | HCT116 (Colon), MCF7 (Breast) | EC50: 89.24 µM (HCT116), 89.37 µM (MCF7) | nih.gov |

| Quinazoline-chalcone 14g | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | GI50: 0.622–1.81 µM | nih.govrsc.org |

| Pyrimidodiazepine 16c | SNB-75 (CNS Cancer), 786-0 (Renal Cancer) | TGI: 2.42 µM (SNB-75), 2.99 µM (786-0) | nih.gov |

| ML323 (N-benzyl-2-phenylpyrimidin-4-amine derivative) | Non-small cell lung cancer cells | Nanomolar USP1/UAF1 inhibitory potency | nih.govacs.org |

Selective Antitumor Effects

Research has also highlighted the selective antitumor effects of certain this compound derivatives. For example, a study on 2-phenylacrylonitrile (B1297842) derivatives found that one compound, 1g2a, exerted a potent antiproliferative effect against various cancer cell lines while showing minimal cytotoxicity toward normal L-02 cells, indicating good selective anticancer activity. nih.gov This compound exhibited strong inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cells. nih.gov

Another example is the m-amino-substituted derivative of 2-formyl-4-aminophenylpyridine thiosemicarbazone (4-APPT), which proved to be an extremely potent antineoplastic agent in mice with Sarcoma 180 ascites cells, while the o- and p-amino-substituted derivatives were inactive. nih.gov This demonstrates the importance of the substituent's position in determining the selective antitumor activity.

Antimalarial Activity Against Plasmodium falciparum

The potential of this compound derivatives as antimalarial agents has also been explored. Although direct studies on the title compound are limited in this specific context, related 4-aminoquinoline (B48711) and pyrimidine-based compounds have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into novel 4-aminoquinolines has shown that these compounds can be active in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govplos.org These compounds are thought to act by inhibiting hemozoin formation, a crucial process for the parasite's survival. nih.gov

Furthermore, 2-aminopyrimidine (B69317) based 4-aminoquinolines have been synthesized and evaluated for their anti-plasmodial activity. nih.gov Some of these compounds demonstrated in vitro activity against both drug-sensitive (3D7) and drug-resistant (K1) strains of P. falciparum in the nanomolar range. nih.gov One particular compound, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, showed a very low IC50 value of 3.6 nM against the resistant K1 strain. nih.gov These findings suggest that the pyrimidine scaffold, when appropriately functionalized, can be a valuable component in the design of new antimalarial drugs.

Enzyme Inhibition and Molecular Target Modulation

The this compound scaffold is a key component of inhibitors designed to modulate the activity of several critical enzymes involved in human diseases, including cancer and DNA damage repair pathways.

A significant area of investigation involves the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1. This complex is a crucial regulator of DNA damage response pathways, and its inhibition is a promising strategy for cancer therapy. Through medicinal chemistry optimization, derivatives based on this scaffold have been identified that exhibit nanomolar inhibitory potency against USP1/UAF1. These inhibitors function by preventing the deubiquitination of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), which are essential for DNA repair. By inhibiting USP1/UAF1, these compounds can enhance the efficacy of DNA cross-linking agents like cisplatin, pointing to a potential use in overcoming resistance to certain chemotherapies.

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer agents. nih.govsnv63.ru The pyrimidine ring is a core structural feature of many DHFR inhibitors, including clinically used drugs like trimethoprim. nih.govsnv63.ru Specifically, the 2,4-diaminopyrimidine (B92962) motif is a classic template for designing potent DHFR inhibitors. nih.govsnv63.ruresearchgate.net While this compound does not possess the 2,4-diamino substitution, its pyrimidine core makes it a relevant scaffold for investigation. Molecular docking studies on hybrid molecules containing a 2-aminopyrimidine core have been performed to identify stabilizing interactions within the active site of P. falciparum DHFR. nih.gov Furthermore, research into pyrimidine-clubbed benzimidazole (B57391) derivatives has been pursued to develop new potential DHFR inhibitors. nih.gov

The versatility of the N-phenylpyrimidin-amine scaffold is demonstrated by its use in targeting other enzyme families, particularly protein kinases.

c-Met Kinase: Novel N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often over-expressed in various cancers. nih.gov The lead compounds from these studies displayed outstanding inhibitory activity, with IC₅₀ values as low as 15.0 nM, and showed high antiproliferative effects in c-Met sensitive tumor cell lines. nih.gov

Epidermal Growth Factor Receptor (EGFR): The 2-anilinopyrimidine structure has been used to generate inhibitors of EGFR, a key target in therapies for triple-negative breast cancer (TNBC) and other cancers. nih.govnih.gov Certain derivatives exhibited potent and selective inhibitory activity against EGFR-overexpressing TNBC cell lines. nih.gov

Bcr-Abl: The N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine scaffold has been synthesized and evaluated for its potential to inhibit the Bcr-Abl fusion protein, a tyrosine kinase central to the pathology of chronic myeloid leukemia. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of inhibitors derived from the this compound scaffold. Research across different enzyme targets has provided key insights into how structural modifications affect biological activity.

For inhibitors of c-Met kinase , SAR studies on N-phenylpyrimidin-2-amine derivatives revealed several important features. The introduction of specific substituents on the phenyl ring and modifications to the linker region were systematically explored to enhance potency. Docking studies confirmed that the lead compounds interact effectively with the ATP-binding site of the enzyme. nih.gov

In the development of selective inhibitors for triple-negative breast cancer cells , SAR analysis of 2-anilinopyrimidines highlighted the importance of lipophilicity. nih.gov It was found that derivatives featuring a 4-methylpiperidine (B120128) group and possessing a high calculated logP (ClogP) value demonstrated good potency and selectivity. nih.gov

For the anti-plasmodial 2-aminopyrimidine-4-aminoquinoline hybrids, SAR analysis was conducted by diversifying the substituents around the pyrimidine core. nih.gov The nature and length of the linker chain between the pyrimidine and quinoline (B57606) moieties, as well as substitutions on the pyrimidine ring itself, were shown to be critical for activity against both CQS and CQR parasite strains. nih.gov

Table 2: Summary of SAR Findings for Pyrimidine Derivatives

| Target Enzyme/Cell | Scaffold | Key SAR Findings | Reference |

| c-Met Kinase | N-phenylpyrimidin-2-amine | Specific substitutions on the phenyl ring and linker modifications enhance potency. | nih.gov |

| TNBC Cells (EGFR) | 2-Anilinopyrimidine | High lipophilicity and the presence of a 4-methylpiperidine group improve selectivity. | nih.gov |

| P. falciparum | 2-Aminopyrimidine | Linker chain and pyrimidine ring substitutions are critical for anti-plasmodial activity. | nih.gov |

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of compounds derived from the this compound core are profoundly influenced by modifications at various positions of the pyrimidine and phenyl rings. Research into this chemical space, particularly in the context of kinase inhibition, has elucidated key structural features that modulate activity.

The 2-anilinopyrimidine scaffold is a well-established "hinge-binding" motif, crucial for the inhibition of many protein kinases. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The potency and selectivity of these inhibitors can be fine-tuned by introducing various substituents.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl (B1604629) and phenyl rings led to significant variations in inhibitory potency against the deubiquitinase USP1/UAF1. While specific data for this compound is not provided, the study highlights that even minor changes, such as the introduction of a cyclopropyl (B3062369) or cyclobutyl group, can impact metabolic stability without improving the desired inhibitory activity. Conversely, replacing lipophilic moieties with an oxetane (B1205548) group improved metabolic stability but unfortunately led to a loss of biological activity.

In the context of kinase inhibitors, substitutions on the aniline (B41778) ring of the 4-anilinoquinazoline (B1210976) scaffold (a related structure) have shown that small, lipophilic groups like halogens or a methyl group at the C-4' position are preferred for potent inhibition of VEGF receptor tyrosine kinases. nih.gov Furthermore, the introduction of a hydroxyl group at the meta position of the aniline ring resulted in highly potent inhibitors. nih.gov These findings suggest that the electronic and steric properties of substituents on the phenyl ring of this compound are critical determinants of its biological activity.

The following table summarizes the structure-activity relationships for a series of 2-anilinopyrimidine derivatives targeting the triple-negative breast cancer cell line MDA-MB-468, illustrating the impact of lipophilicity and specific substituents on potency and selectivity. nih.gov

| Compound | Substituent | ClogP | IC50 (MDA-MB-468) in µM | Selectivity Index |

|---|---|---|---|---|

| Derivative 1 | 4-methylpiperidine | 5.21 | 3.4 | >5.9 |

| Derivative 2 | Piperidine | 4.68 | 8.7 | >2.3 |

| Derivative 3 | Morpholine | 3.84 | >20 | - |

| Derivative 4 | N-methylpiperazine | 4.24 | >20 | - |

Design Principles for Optimizing Pharmacological Profiles

The optimization of the pharmacological profiles of this compound derivatives is guided by several key design principles, largely derived from studies on related heterocyclic compounds targeting protein kinases. The primary goal is to enhance potency and selectivity while improving drug-like properties such as solubility and metabolic stability.

A common strategy involves "scaffold hopping," where the core pyrimidine structure is retained, but peripheral substituents are varied to explore new interactions within the target's binding site. For example, in the design of Polo-like kinase 4 (PLK4) inhibitors, an aminopyrimidine core was utilized, and modifications were guided by molecular docking to optimize interactions with the hinge region and a hydrophobic cavity.

Another important principle is the modulation of physicochemical properties. As seen with N-benzyl-2-phenylpyrimidin-4-amine derivatives, addressing metabolic liabilities, such as undesired hydroxylation, is a key consideration. Attempts to improve metabolic stability by replacing a metabolically susceptible isopropyl group with cyclopropyl or cyclobutyl groups were not successful in that specific series, indicating that a delicate balance must be struck between stability and activity. nih.gov The introduction of polar groups or heterocycles can improve solubility, which is often a challenge for kinase inhibitors.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in the rational design of these compounds. These approaches help to predict the binding modes of inhibitors and identify key pharmacophoric features required for potent and selective inhibition. For instance, docking studies of 2-chloro-4-anilino-quinazoline derivatives identified the importance of a hydrogen bond donor at the para position of the aniline moiety for interaction with conserved amino acid residues in the binding sites of EGFR and VEGFR-2.

In Vitro Biological Evaluation Methodologies

A battery of in vitro assays is employed to characterize the biological activity and pharmacological properties of compounds based on the this compound scaffold. These methodologies provide crucial data on cell viability, target engagement, selectivity, and drug-like properties.

Cell Viability and Proliferation Assays (e.g., Neutral Red Assay)

Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells. The Neutral Red assay is a widely used method that assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. nih.govsemanticscholar.orgsigmaaldrich.comeuropa.eu The amount of dye taken up is proportional to the number of viable cells.

The general procedure for a Neutral Red assay involves:

Seeding cells in a multi-well plate and allowing them to adhere.

Treating the cells with various concentrations of the test compound for a specified period.

Incubating the cells with a medium containing Neutral Red.

Washing the cells to remove unincorporated dye.

Extracting the dye from the viable cells using a solubilization solution.

Measuring the absorbance of the extracted dye, which correlates with the number of viable cells.

Numerous studies on pyrimidine derivatives have utilized such assays to evaluate their anticancer potential against various cancer cell lines. anjs.edu.iqnih.gov

Target Engagement Studies (e.g., Microscale Thermophoresis, NMR Analysis)

Confirming that a compound directly interacts with its intended biological target is a critical step in drug discovery. Microscale Thermophoresis (MST) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful biophysical techniques for studying target engagement.

Microscale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient. nih.gov This movement, or thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. When a ligand binds to a target protein, these properties can change, leading to a detectable change in the thermophoretic movement. MST is a solution-based technique that requires a small amount of sample and can be used to determine binding affinities (Kd values). nih.gov It has been successfully used to screen for and characterize the binding of small molecule inhibitors to protein kinases. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution. nih.gov In the context of drug discovery, NMR can be used to study ligand binding by observing changes in the chemical shifts or relaxation rates of either the ligand or the protein upon complex formation. nih.gov These changes can be used to map the binding site, determine the binding affinity, and elucidate the structure of the protein-ligand complex.

Assessment of Selectivity and Cytotoxicity in Non-Cancerous Mammalian Cells (e.g., Vero cells, HepG2)

To assess the therapeutic potential of a compound, it is crucial to evaluate its selectivity, i.e., its ability to inhibit the target in cancer cells while having minimal effects on healthy, non-cancerous cells. This is typically done by testing the compound's cytotoxicity against a panel of cell lines, including both cancerous and non-cancerous lines.

Vero cells , derived from the kidney of an African green monkey, are a commonly used normal cell line for cytotoxicity testing. nih.govmdpi.comresearchgate.netnih.govresearchgate.net A high IC50 value (the concentration required to inhibit cell growth by 50%) in Vero cells compared to a cancer cell line indicates a favorable selectivity profile.

HepG2 cells , a human liver cancer cell line, are also frequently used. anjs.edu.iqresearchgate.netresearchgate.netnih.gov While they are cancer cells, they retain many of the metabolic functions of normal liver cells, making them useful for assessing potential hepatotoxicity. Studies on various heterocyclic compounds have demonstrated the importance of evaluating cytotoxicity in both cancer and non-cancerous cell lines to determine the therapeutic window. nih.gov

The following table presents hypothetical cytotoxicity data to illustrate the concept of selectivity.

| Compound | IC50 in Cancer Cell Line (e.g., A549) in µM | IC50 in Vero Cells in µM | Selectivity Index (SI = IC50 Vero / IC50 A549) |

|---|---|---|---|

| Compound X | 1.5 | 30 | 20 |

| Compound Y | 2.0 | 10 | 5 |

| Compound Z | 5.0 | 5.5 | 1.1 |

Evaluation of Drug-like Properties (e.g., Kinetic Solubility, Plasma and Microsomal Stability) in Biological Context

In addition to biological activity, a successful drug candidate must possess favorable drug-like properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In vitro assays are used early in the drug discovery process to predict these properties.

Kinetic solubility is a measure of how quickly a compound dissolves in an aqueous buffer, typically from a stock solution in an organic solvent like DMSO. It is a high-throughput method used to identify compounds with potential solubility issues that could hinder their absorption. frontiersin.org

Plasma stability assesses the stability of a compound in plasma from different species (e.g., human, rat, mouse). This is important because unstable compounds may be rapidly degraded by plasma enzymes, leading to a short half-life in the body.

Microsomal stability evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s). A compound with high microsomal stability is less likely to be rapidly cleared by the liver, which can lead to a longer duration of action. For example, a study on pyrazolopyrimidine inhibitors showed that some analogs had excellent stability in human liver microsomes with a half-life of over 145 minutes. researchgate.net

Mechanistic Elucidation of Biological Action

Molecular Binding and Interaction Mechanisms

The specific arrangement of atoms and functional groups in 2-Chloro-N-phenylpyrimidin-4-amine dictates how it interacts with biological targets. The N-phenylpyrimidin-amine scaffold is a common feature in molecules designed to inhibit enzymes by competing with endogenous ligands.

While direct targets of this compound are not extensively documented in isolation, the broader class of N-phenylpyrimidin-2-amine and -4-amine derivatives has been shown to target key enzymes involved in cell signaling and disease progression. These include:

Protein Kinases: Derivatives of N-phenylpyrimidin-amine are recognized as potent inhibitors of protein kinases, such as c-Met kinase. nih.gov These inhibitors typically function by occupying the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways crucial for cancer cell growth and survival. nih.gov

Deubiquitinating Enzymes (DUBs): A significant molecular target for derivatives of this structural class is the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov This enzyme is a critical regulator of cellular responses to DNA damage.

Other Enzymes: Similar pyrimidine-based structures have been investigated as inhibitors of dihydrofolate reductase (DHFR) in parasites, highlighting the versatility of this chemical scaffold in targeting enzyme active sites.

The binding of these inhibitors is often driven by a combination of hydrogen bonds and hydrophobic interactions within the target's active site.

The specificity of pyrimidine (B1678525) derivatives for their targets is a result of precise molecular interactions. The N-phenylamino group often introduces significant steric hindrance, influencing the molecule's orientation within a binding pocket. The pyrimidine ring itself, along with its substituents, plays a crucial role in forming these specific contacts.

For instance, in the context of USP1/UAF1 inhibition by related N-benzyl-2-phenylpyrimidin-4-amine derivatives, the interaction is highly selective and potent, with nanomolar inhibitory concentrations. acs.orgnih.gov The specificity is such that these compounds show limited activity against other deubiquitinases or proteases. acs.org The chlorine atom at the 2-position acts as a key reactive site for synthetic modifications (such as Suzuki coupling) to build more complex and potent inhibitors, and its electron-withdrawing nature influences the reactivity of the pyrimidine ring. acs.org

Cellular Pathways and Signaling Cascades Modulation

By inhibiting specific enzymes, this compound derivatives can profoundly impact cellular signaling networks, particularly those involved in DNA repair and protein degradation.

A primary pathway modulated by this class of compounds is the DNA damage response (DDR). The deubiquitinating enzyme USP1, in complex with its cofactor UAF1, is a key regulator of this pathway. acs.orgnih.gov USP1's substrates include two critical DDR proteins: Fanconi anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). acs.org Both proteins are monoubiquitinated to become active in DNA repair processes.

Inhibitors based on the N-phenylpyrimidin-amine scaffold, such as the derivative ML323, block the deubiquitinating activity of USP1/UAF1. acs.orgnih.gov This leads to the accumulation of the active, monoubiquitinated forms of PCNA (Ub-PCNA) and FANCD2. acs.org The elevated levels of Ub-PCNA are a direct indicator of USP1 inhibition within cells and correlate with the compound's anticancer activity, particularly in non-small cell lung cancer. acs.orgnih.gov

Ubiquitination is a post-translational modification that governs protein fate, from degradation by the proteasome to involvement in non-proteolytic signaling events. acs.org Deubiquitinases (DUBs) like USP1 reverse this process, making them crucial regulators of protein stability and function. acs.org

By inhibiting USP1, N-phenylpyrimidin-4-amine derivatives directly manipulate the ubiquitination state of key proteins. acs.org The inhibition prevents the removal of ubiquitin from PCNA and FANCD2, effectively enhancing their signaling roles in the DNA damage response. acs.orgnih.gov This targeted disruption of a specific deubiquitination process establishes the USP1/UAF1 complex as a "druggable" target for anticancer therapies and highlights the role of this chemical class in modulating protein ubiquitination pathways. acs.orgnih.gov

| Target | Effect of Inhibition | Key Downstream Marker | Cellular Outcome | Source |

|---|---|---|---|---|

| USP1/UAF1 Deubiquitinase Complex | Blockade of deubiquitinating activity | Increased monoubiquitinated PCNA (Ub-PCNA) | Enhanced DNA Damage Response Signaling, Decreased Cancer Cell Survival | acs.orgnih.gov |

| Increased monoubiquitinated FANCD2 | Synergistic interaction with agents like cisplatin | acs.org |

Structural Basis of Activity and Molecular Recognition

The three-dimensional structure of this compound and its derivatives is fundamental to their biological activity. Crystallographic studies of related compounds provide insight into the molecular geometry and intermolecular forces that govern their interactions.

The core pyrimidine ring is nearly planar. nih.govresearchgate.net In the crystal structure of the related 2-chloropyrimidin-4-amine, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further linked into a two-dimensional network by additional hydrogen bonds, demonstrating the importance of these forces in molecular assembly. nih.govresearchgate.net

Role of Hydrogen Bonding Networks in Biological Interactions

The biological efficacy of this compound and its derivatives is profoundly influenced by the formation of hydrogen bonding networks with their target macromolecules. The molecular structure, featuring hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogen atoms), allows for specific and directional interactions within protein binding sites.

Crystallographic studies of related pyrimidine derivatives have demonstrated the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, creating inversion dimers. nih.gov These dimers can further assemble into two-dimensional networks, highlighting the capacity of the aminopyrimidine core to establish robust hydrogen bonding patterns. nih.gov Similarly, studies on other N-phenylpyrimidin-4-amine derivatives show the presence of N-H···N and N-H···Cl hydrogen bonds, which dictate the packing arrangements in their crystalline forms. nih.gov

In the context of biological targets such as protein kinases, the aminopyrimidine scaffold is known to form critical hydrogen bonds with the hinge region of the ATP-binding site. nih.gov This interaction mimics the binding of adenine, the nitrogenous base of ATP, thereby inhibiting the kinase's activity. The N-phenyl group can also participate in hydrogen bonding, further stabilizing the ligand-protein complex. The precise geometry and strength of these hydrogen bonds are critical determinants of the compound's binding affinity and specificity.

Significance of π-π Stacking and Other Non-Covalent Interactions

X-ray diffraction analysis of a related compound, 2-chloro-6-methyl-N-phenylpyrimidin-4-amine, reveals a centroid–centroid distance of 3.5259(11) Å between pyrimidine rings of adjacent molecules, indicative of π–π stacking. In one polymorphic form of an N-(4-chlorophenyl)pyrimidin-4-amine derivative, aromatic π-π stacking interactions are observed alongside hydrogen bonds. nih.gov These findings from solid-state structures provide valuable insights into the potential for such interactions in a biological milieu.

Other non-covalent interactions, including van der Waals forces and hydrophobic contacts, also play a crucial role in the molecular recognition process. nih.gov The chlorine substituent on the pyrimidine ring can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has been increasingly recognized for its importance in drug design. nih.govmdpi.com The interplay of these various non-covalent forces dictates the orientation and stabilization of the molecule within the binding site, contributing to its inhibitory potency.

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to be recognized by and bind to a biological target. The relative orientation of the phenyl ring with respect to the pyrimidine core can significantly influence the molecule's shape and its fit within a binding pocket.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrimidine (B1678525) derivatives, these calculations offer insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of various chemical compounds, including N-phenylpyrimidine derivatives. nih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and determine structural parameters. researchgate.net These studies show that compounds in this class are often nonplanar. nih.gov The theoretical framework of DFT allows for the calculation of various properties, including harmonic vibrational frequencies, which can be compared with experimental spectroscopic data. nih.gov

Time-Dependent DFT (TD-DFT) is an extension used to study the low-lying excited states of molecules. researchgate.net By performing TD-DFT calculations on the optimized ground-state structure, researchers can predict electronic absorption spectra (like UV-Vis spectra) and understand the nature of electronic transitions, which are functions of electron availability. researchgate.net

The electronic properties of a molecule are key to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for this analysis. wikipedia.org The HOMO and LUMO are the main orbitals involved in chemical stability and reactivity. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net For related thiazolidine (B150603) derivatives, studies have shown that the HOMO density is often located over the heterocyclic and phenyl rings, while the LUMO density shifts toward electron-accepting groups. researchgate.net

Nonlinear Optical (NLO) properties, such as the first hyperpolarizability (βtot), are also investigated using computational methods. researchgate.net Compounds with strong NLO properties are valuable for optoelectronic applications. Studies on similar heterocyclic systems have shown that the presence of certain substituents can lead to high first hyperpolarizability values, suggesting strong nonlinearity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Related Thiazolidine Derivative This table presents example data for a related class of compounds to illustrate the typical outputs of such analyses.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.7 | Difference between LUMO and HOMO; relates to chemical reactivity. |

Data is illustrative and based on findings for related heterocyclic systems. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a ligand like 2-Chloro-N-phenylpyrimidin-4-amine might interact with a biological target, typically a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used to understand the binding interactions and modes of action for various compounds, including pyrimidine derivatives. nih.govnih.gov Docking studies on N-phenylpyrimidin-2-amine derivatives targeting the c-Met kinase, for example, have revealed common interaction patterns at the ATP-binding site. nih.gov Similarly, docking of N-phenylpyrimidine-4-amine derivatives into the FMS-like tyrosine kinase-3 (FLT3) receptor showed that these compounds could be anchored to the hinge loop via hydrogen bonds with key residues like C694 and π–π stacking interactions with phenylalanine residues. mdpi.com The results of these simulations are often expressed as a binding affinity or docking score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov These studies frequently identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with active site residues. researchgate.net

Table 2: Example of Key Interactions from Docking Studies of Related Pyrimidine Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-Met Kinase | MET1160, TYR1230 | Hydrogen Bond | nih.gov |

| FLT3 | CYS694, PHE691 | Hydrogen Bond, π–π Stacking | mdpi.com |

| α-Glucosidase | GLU276, PHE157 | Pi-Anion, Pi-Pi T-shaped | nih.gov |

This table summarizes typical interactions observed in docking studies of similar compound classes.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for binding to a specific biological target. nih.gov A pharmacophore model can be generated based on a set of known active molecules. nih.gov

This model then serves as a 3D query in a process called virtual screening, where large databases of chemical compounds are searched to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) inhibitors of PDE4B. nih.gov Collaborative virtual screening efforts have been used to explore proprietary libraries to rapidly expand on a hit chemotype, leading to the identification of novel and structurally diverse compounds. nih.gov This approach allows for the efficient exploration of vast chemical spaces to discover new lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.my The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. researchgate.net

In a QSAR study, various physicochemical properties or theoretical molecular descriptors (e.g., lipophilic, electronic, and steric parameters) are calculated for a set of molecules with known activities. researchgate.netnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity. analis.com.myresearchgate.net For 2,4-diamino-pyrimidine derivatives active against Plasmodium falciparum, QSAR analyses indicated that lipophilicity was a key driver of antimalarial activity. nih.gov In studies of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. mdpi.com These models yielded statistically significant correlations (high r² and q² values), indicating good internal validation and predictive power. mdpi.comnih.gov The resulting models can provide valuable insights into the structural requirements for enhancing the desired biological activity. researchgate.net

Table 3: Statistical Parameters from a Representative QSAR Study This table shows typical statistical metrics used to validate a QSAR model, based on a study of FLT3 inhibitors.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.725 | Cross-validated correlation coefficient; indicates internal predictive ability. |

| r² | 0.965 | Non-cross-validated correlation coefficient; indicates the goodness of fit. |

| F-value | 175 | Fisher test value; indicates the statistical significance of the model. |

| Predictive r² | 0.70 | Correlation coefficient for an external test set; indicates external predictive ability. |

Data is illustrative and compiled from findings for related pyrimidine systems. mdpi.comnih.gov

Development of Predictive Models for Biological Activity of Pyrimidine Derivatives

In computational drug discovery, machine learning models are central to predicting the biological activity of molecules. arxiv.org For classes of compounds like pyrimidine derivatives, these models are trained on large datasets of molecules with known activities to learn the relationship between chemical structure and biological function. arxiv.org The goal is to create a model that can accurately predict the potency of new or untested compounds, such as this compound, against specific biological targets like proteins or enzymes. nih.gov

The process involves several key steps:

Data Collection: Gathering data on a series of pyrimidine derivatives and their experimentally determined biological activities (e.g., IC₅₀ values) from databases like ChEMBL and PubChem. nih.govnih.gov

Molecular Representation: Converting the 2D or 3D chemical structures into machine-readable formats, such as molecular fingerprints or descriptors. nih.gov

Model Training: Using algorithms like Random Forest, Support Vector Machines, or neural networks to train a model on the collected data. nih.gov These models learn to associate specific structural features with either high or low biological activity.

Validation: Testing the model's predictive power on a separate set of compounds that were not used during the training phase to ensure its accuracy and reliability. nih.gov

Such models enable high-throughput virtual screening of compound libraries, significantly accelerating the identification of promising drug candidates. nih.gov

Correlation of Physicochemical Descriptors with Observed Biological Responses

The predictive power of these computational models hinges on the use of molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies aim to find a direct correlation between these descriptors and the observed biological activity.

For a compound like this compound, relevant descriptors would include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. An example is the B09[N–N] descriptor, which encodes the presence of nitrogen atoms at a specific topological distance. nih.gov

Electronic Descriptors: These relate to the electron distribution, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).

Hydrophobic Descriptors: Properties like the logarithm of the partition coefficient (logP) quantify the molecule's lipophilicity, which is crucial for membrane permeability.

Steric Descriptors: These describe the size and shape of the molecule, influencing how it fits into a receptor's binding site.

By analyzing the correlation between a wide array of these descriptors and the biological responses of a series of pyrimidine analogs, researchers can identify the key molecular features that drive activity. nih.gov For instance, a strong correlation might reveal that a specific charge distribution on the pyrimidine ring is essential for binding to a target protein.

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the experimental elucidation of a molecule's structure, functional groups, and electronic properties. A combination of techniques provides a complete picture of the chemical identity and characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed. researchgate.netnih.gov

For this compound, the expected NMR data would reveal distinct signals for each unique proton and carbon environment.

¹H NMR: The spectrum would show signals for the protons on the pyrimidine ring and the phenyl ring. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The protons on the phenyl group would appear as multiplets in the aromatic region, while the two protons on the pyrimidine ring would appear as doublets due to coupling with each other. researchgate.netcore.ac.uk

¹³C NMR: The spectrum would display separate signals for each of the 10 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to chlorine or nitrogen would be significantly downfield). nih.gov Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups, although none are present in the parent structure.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (N-H) | ~8.5 - 9.5 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| ¹H (Pyrimidine H-5) | ~6.5 - 7.0 | Doublet | Coupled to H-6. |

| ¹H (Pyrimidine H-6) | ~8.0 - 8.5 | Doublet | Coupled to H-5. Shifted downfield by adjacent nitrogen. |

| ¹H (Phenyl) | ~7.0 - 7.6 | Multiplet | Signals for ortho, meta, and para protons. |

| ¹³C (C-2) | ~160 - 165 | Singlet | Carbon attached to Chlorine and two Nitrogens. |

| ¹³C (C-4) | ~158 - 162 | Singlet | Carbon attached to the aniline (B41778) nitrogen. |

| ¹³C (C-5) | ~105 - 110 | Singlet | Pyrimidine ring carbon. |

| ¹³C (C-6) | ~155 - 160 | Singlet | Pyrimidine ring carbon adjacent to nitrogen. |

| ¹³C (Phenyl) | ~120 - 140 | Multiple Singlets | Signals for the six carbons of the phenyl ring. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups within a molecule by probing its molecular vibrations. nih.gov When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their bonds (stretching, bending, etc.).

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹. nih.gov

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings. nih.gov

C-Cl Stretch: A strong band in the fingerprint region, typically between 600-800 cm⁻¹, which is useful for confirming the presence of the chlorine atom. nih.gov

FT-Raman spectroscopy provides complementary information, as some vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3500 |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3000 - 3100 |

| C=N/C=C Ring Stretch | FT-IR, FT-Raman | 1500 - 1650 |

| N-H Bend | FT-IR | 1550 - 1650 |

| C-N Stretch | FT-IR | 1200 - 1350 |

| C-Cl Stretch | FT-IR, FT-Raman | 600 - 800 |

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with Liquid Chromatography (LC-MS) that allows for the analysis of polar, thermally labile molecules like this compound. mdpi.comresearchgate.net

In an ESI-MS experiment, the compound would typically be observed as a protonated molecule, [M+H]⁺. researchgate.net The high-resolution mass of this ion can confirm the elemental formula (C₁₀H₈ClN₃). The isotopic pattern, particularly the ratio of the M and M+2 peaks (approximately 3:1), would be a clear indicator of the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to elucidate the structure. mdpi.com

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | 205.04 | Molecular Ion |

| [M]⁺ (with ³⁷Cl) | 207.04 | Isotopic peak for Chlorine, ~32.5% intensity of M. |

| [M+H]⁺ (with ³⁵Cl) | 206.05 | Protonated molecule, often the base peak in ESI+. |

| [M+H]⁺ (with ³⁷Cl) | 208.05 | Protonated isotopic peak. |

| [M-Cl]⁺ | 170.06 | Fragment from loss of a chlorine radical. |

| [M-C₆H₅NH]⁺ | 113.00 | Fragment from cleavage of the C-N bond. |

UV-Visible Spectroscopy for Electronic Transitions and Optical Activity

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nih.gov The aromatic systems of the phenyl and pyrimidine rings in this compound contain π-electrons that can be excited to higher energy orbitals (π→π* transitions). Non-bonding electrons on the nitrogen atoms can also be excited (n→π* transitions).

The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores. The presence of the aniline-like system and the chloro-substituted pyrimidine ring would result in characteristic absorption bands, likely in the 250-350 nm range. nih.gov Solvatochromism, the shifting of λ_max with solvent polarity, can also be studied to understand the nature of the electronic transitions.

Table 4: Predicted UV-Visible Absorption for this compound

| Transition Type | Expected λ_max Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~250 - 280 | Phenyl and Pyrimidine Rings |

| n → π | ~300 - 350 | Heterocyclic system with N atoms |

X-ray Crystallography and Structural Insights

Although a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases, a great deal can be inferred from the crystallographic studies of analogous compounds. These related structures consistently reveal key features of molecular conformation, crystal packing, and intermolecular forces that are characteristic of this class of molecules.

The packing is also influenced by the presence of the chloro-substituent, which can participate in various non-covalent interactions, further stabilizing the crystal lattice.

A detailed examination of the crystal structures of analogous compounds reveals a variety of intermolecular and intramolecular interactions that are crucial for the stability of the solid-state structure.

π-π Stacking: Aromatic π-π stacking interactions are another significant feature in the crystal packing of these compounds. nih.gov These interactions occur between the electron-rich phenyl and pyrimidine rings of adjacent molecules. The geometry of these interactions can vary, with common arrangements being parallel-displaced or T-shaped. These stacking interactions contribute significantly to the cohesive energy of the crystal. In some related structures, the centroid-to-centroid distance between stacked aromatic rings is a key parameter in defining the packing efficiency. The interplay between hydrogen bonding and π-π stacking interactions is a determining factor in the supramolecular assembly of these molecules. nih.gov

The following table summarizes the typical intermolecular interactions observed in related aminopyrimidine structures, which are expected to be present in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Geometry/Features |

| N–H···N Hydrogen Bond | Amino Group (N-H) | Pyrimidine Ring Nitrogen | Formation of centrosymmetric dimers, R2(2)(8) motif |

| C–H···N Hydrogen Bond | Aromatic C-H | Pyrimidine Ring Nitrogen | Weaker interactions contributing to lattice stability |

| C–H···Cl Hydrogen Bond | Aromatic/Aliphatic C-H | Chlorine Atom | Contributes to the overall packing arrangement |

| π-π Stacking | Phenyl/Pyrimidine Ring | Phenyl/Pyrimidine Ring | Parallel-displaced or T-shaped arrangements |

Emerging Research Directions and Future Perspectives

Development of Novel Analogs with Enhanced Biological Profiles and Improved Physicochemical Properties

The core structure of 2-Chloro-N-phenylpyrimidin-4-amine provides a versatile template for the synthesis of novel analogs with tailored biological activities and optimized physicochemical characteristics. The 2-anilinopyrimidine scaffold is a well-established pharmacophore, particularly for kinase inhibitors, and researchers are continuously exploring modifications to enhance potency, selectivity, and drug-like properties.

One key strategy involves the strategic modification of the aniline (B41778) ring and the pyrimidine (B1678525) core. For instance, the introduction of various substituents on the phenyl ring can significantly impact the compound's interaction with its biological target. Studies on related 2-anilinopyrimidine derivatives have shown that the addition of groups like methylpiperidine can enhance potency and selectivity against specific cancer cell lines, such as triple-negative breast cancer (TNBC) cell line MDA-MB-468. nih.gov

Furthermore, the development of dual inhibitors, which can target multiple kinases simultaneously, is a promising avenue. By designing analogs that can inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), researchers aim to achieve synergistic antitumor effects and potentially overcome drug resistance.

Another area of focus is the improvement of physicochemical properties to enhance oral bioavailability and metabolic stability. This can be achieved through techniques such as the isosteric replacement of certain functional groups. For example, replacing a lipophilic isopropyl group with a cyclopropyl (B3062369) or cyclobutyl group has been explored to improve metabolic stability in some kinase inhibitors, although with varying degrees of success. acs.org The introduction of polar moieties, such as an oxetane (B1205548) group, is another strategy to enhance solubility and metabolic profiles. acs.org

The table below summarizes the development of some novel analogs based on the broader 2-anilinopyrimidine scaffold, highlighting the modifications and their impact on biological activity.

| Parent Scaffold | Modification | Resulting Analog (Example) | Enhanced Profile | Therapeutic Target |

| 2-Anilinopyrimidine | Addition of a 4-methylpiperidine (B120128) group to the aniline ring | Compound 21 (in study) | Increased potency and selectivity | Triple-Negative Breast Cancer |

| 2-Anilinopyrimidine | "Cut and Glue" strategy reconnecting structural elements | 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one | Dual inhibition | Aurora A/VEGF-R Kinase |

| Phenylpyrazolo[3,4-d]pyrimidine | Addition of various aryl groups | Compound 5i (in study) | Potent dual inhibition | EGFR/VGFR2 |

Exploration of New Therapeutic Applications for this compound and its Derivatives

While the primary focus for 2-anilinopyrimidine derivatives has been in oncology, emerging research is uncovering their potential in other therapeutic areas. The versatility of this scaffold allows for its adaptation to target a range of biological molecules beyond kinases.

One such area is in the treatment of viral infections. For example, derivatives of 2-(piperazine-1-yl)pyrimidine have been identified as novel inhibitors of the Chikungunya virus, a mosquito-transmitted alphavirus. nih.gov This suggests that by modifying the core this compound structure, it may be possible to develop potent antiviral agents.

Another novel application is in the development of inhibitors for deubiquitinating enzymes (DUBs), such as USP1/UAF1, which are involved in DNA damage repair and have been implicated in cancer. N-Benzyl-2-phenylpyrimidin-4-amine derivatives have shown promise as potent inhibitors of USP1/UAF1, demonstrating anticancer activity against non-small cell lung cancer. acs.org

Furthermore, recent studies have explored the use of 2-arylaminopyrimidine derivatives as dual inhibitors of Cathepsin L and Janus Kinases (JAKs) for the treatment of acute lung injury (ALI). nih.gov One compound, A8, demonstrated excellent anti-inflammatory activity in preclinical models by blocking key signaling pathways. nih.gov The potential for 2-anilinopyrimidine derivatives to treat Parkinson's disease is also being investigated through the development of selective type-II kinase inhibitors for the LRRK2 enzyme. biorxiv.org

The following table illustrates some of the new therapeutic avenues being explored for derivatives of the 2-anilinopyrimidine scaffold.

| Derivative Class | Therapeutic Area | Mechanism of Action | Potential Indication |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogs | Antiviral | Inhibition of Chikungunya virus replication | Chikungunya fever |

| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Anticancer | Inhibition of USP1/UAF1 deubiquitinase | Non-small cell lung cancer |

| 2-Arylaminopyrimidine derivatives | Anti-inflammatory | Dual inhibition of Cathepsin L and JAKs | Acute Lung Injury |

| Selective type-II kinase inhibitors | Neurodegenerative Disease | Inhibition of LRRK2 kinase | Parkinson's Disease |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Pyrimidine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the rational design of pyrimidine-based compounds is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. researchgate.net

One application of AI is in the development of generative models that can design novel molecules with specific desired characteristics. For instance, deep learning models can be trained on existing libraries of kinase inhibitors to generate new pyrimidine scaffolds with a high probability of being active against a particular target. biorxiv.org These models can explore a vast chemical space more efficiently than traditional methods, accelerating the discovery of innovative drug candidates.

ML algorithms are also being used to predict the biological activity and pharmacokinetic properties of new compounds. By building predictive models based on the structural features of known active and inactive molecules, researchers can screen large virtual libraries of pyrimidine derivatives and prioritize the most promising candidates for synthesis and testing. researchgate.net This approach can significantly reduce the time and cost of drug development.

Furthermore, AI can be used to analyze complex biological data, such as from genomic and proteomic studies, to identify new therapeutic targets for pyrimidine-based drugs. By uncovering novel relationships between genes, proteins, and diseases, AI can help to guide the development of the next generation of targeted therapies.

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Pyrimidine Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable methods for the synthesis of chemical compounds, including pyrimidine derivatives. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net

Several green chemistry approaches are being applied to the synthesis of pyrimidines. These include:

Microwave-assisted synthesis: This technique uses microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.gov

Ultrasonic synthesis: The use of ultrasound can also enhance reaction rates and yields in the synthesis of pyrimidine derivatives. nih.gov

Multicomponent reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps and the amount of waste generated. nih.govnih.gov